

Discovery and history of (1-Butyloctyl)cyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Butyloctyl)cyclohexane

Cat. No.: B078575

[Get Quote](#)

(1-Butyloctyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

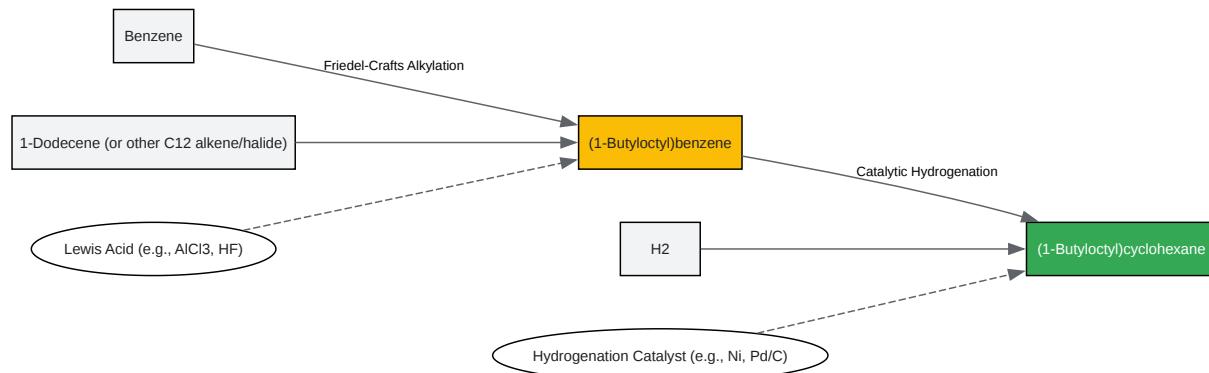
Introduction

(1-Butyloctyl)cyclohexane is a saturated alicyclic hydrocarbon characterized by a cyclohexane ring substituted with a 1-butyloctyl group. Its long, branched alkyl chain suggests potential applications in areas requiring specific physical properties such as viscosity, lubricity, and thermal stability. This technical guide provides a comprehensive overview of the available information on **(1-Butyloctyl)cyclohexane**, including its discovery, synthesis, and physical properties. Due to the limited publicly available data on this specific compound, some information has been inferred from established chemical principles and data on analogous long-chain alkyl-substituted cyclohexanes.

Discovery and History

The precise date and discoverer of **(1-Butyloctyl)cyclohexane** are not well-documented in readily accessible scientific literature. However, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 13151-85-4. The history of this compound is likely intertwined with the broader development of synthetic hydrocarbon lubricants. The mid-20th century saw a surge in research into synthetic oils to meet the demands of advanced machinery, particularly in the automotive and aviation industries.^{[1][2]} The development of multigrade engine oils in the

1950s, which utilized polymer additives to modify viscosity, spurred further innovation in synthetic base oils.[3][4][5]


The synthesis of long-chain alkyl-substituted aromatic and alicyclic compounds was a key area of this research. The Friedel-Crafts alkylation, discovered in 1877, provided a fundamental method for attaching long alkyl chains to aromatic rings.[6] Subsequent hydrogenation of these alkylbenzenes offered a pathway to saturated alicyclic hydrocarbons. It is plausible that **(1-Butyloctyl)cyclohexane** was first synthesized and studied during this period of intensive research into synthetic lubricants, likely as a candidate for a high-performance base oil or additive. Its branched structure would have been of particular interest for its potential to lower the pour point and improve the viscometric properties of lubricant formulations.

Synthesis

A plausible and widely practiced method for the synthesis of **(1-Butyloctyl)cyclohexane** involves a two-step process:

- Friedel-Crafts Alkylation of Benzene: This step involves the reaction of benzene with a suitable C12 alkylating agent in the presence of a Lewis acid catalyst.
- Hydrogenation of the Alkylbenzene: The resulting (1-butyloctyl)benzene is then catalytically hydrogenated to saturate the aromatic ring, yielding **(1-Butyloctyl)cyclohexane**.

Logical Relationship of the Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **(1-Butyloctyl)cyclohexane**.

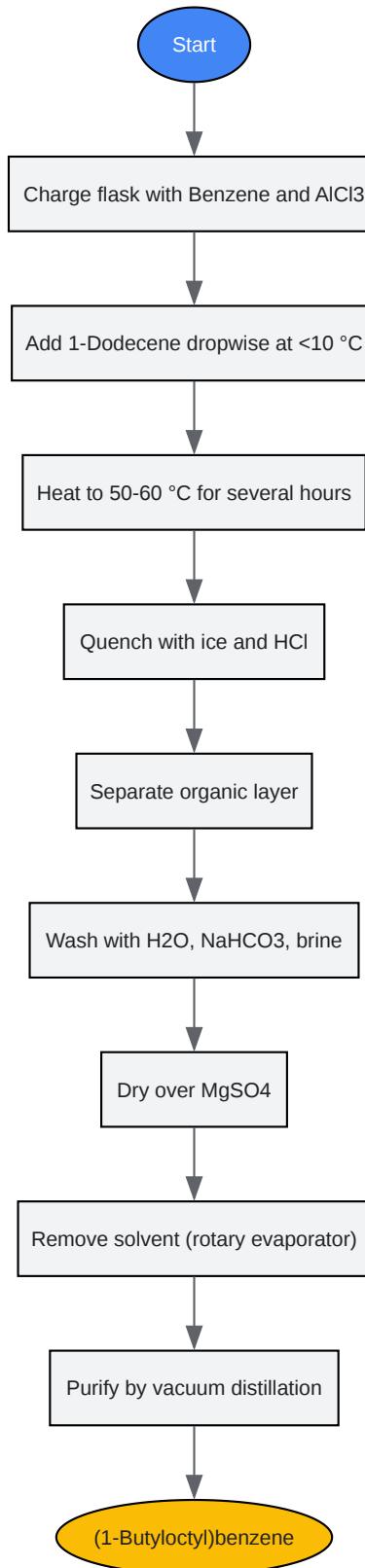
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(1-Butyloctyl)cyclohexane** is not available in the reviewed literature, the following represents a generalized procedure based on established methods for similar compounds.

Step 1: Friedel-Crafts Alkylation of Benzene with 1-Dodecene

This procedure is based on general protocols for Friedel-Crafts alkylation of benzene with long-chain alkenes.^{[7][8]}

Materials:


- Benzene (anhydrous)
- 1-Dodecene

- Aluminum chloride (AlCl_3), anhydrous
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Magnesium sulfate (MgSO_4), anhydrous
- Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- A three-necked round-bottom flask is charged with anhydrous benzene and anhydrous aluminum chloride under a dry nitrogen atmosphere. The mixture is cooled in an ice bath.
- 1-Dodecene is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure complete reaction.
- The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.
- The organic layer is separated using a separatory funnel, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude (1-butyloctyl)benzene is purified by vacuum distillation.

Experimental Workflow for Friedel-Crafts Alkylation

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the intermediate, (1-butyloctyl)benzene.

Step 2: Catalytic Hydrogenation of (1-Butyloctyl)benzene

This protocol is a general representation of the catalytic hydrogenation of an alkylbenzene.[\[9\]](#)

Materials:

- (1-Butyloctyl)benzene
- Ethanol or other suitable solvent
- Palladium on carbon (Pd/C, 5-10%) or Raney Nickel catalyst
- Hydrogen gas (H₂)
- High-pressure autoclave (e.g., Parr hydrogenator)
- Filtration apparatus (e.g., Celite pad)

Procedure:

- The (1-butyloctyl)benzene is dissolved in a suitable solvent like ethanol and placed in a high-pressure autoclave.
- The catalyst (e.g., 5% Pd/C) is carefully added to the solution.
- The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 100-500 psi).
- The mixture is stirred and heated to a designated temperature (e.g., 100-150 °C) for several hours until the uptake of hydrogen ceases.
- The autoclave is cooled to room temperature and the excess hydrogen is carefully vented.
- The reaction mixture is filtered through a pad of Celite to remove the catalyst.

- The solvent is removed from the filtrate under reduced pressure to yield the crude **(1-Butyloctyl)cyclohexane**.
- Further purification can be achieved by vacuum distillation.

Quantitative Data

Direct experimental data for **(1-Butyloctyl)cyclohexane** is scarce. The following table summarizes available and estimated data.

Property	(1-Butyloctyl)cyclohexane	(1-Butyloctyl)benzene (Precursor)	Butylcyclohexane (Analogue)
CAS Number	13151-85-4	2719-63-3	1678-93-9
Molecular Formula	C ₁₈ H ₃₆ [3]	C ₁₈ H ₃₀ [10]	C ₁₀ H ₂₀ [11]
Molecular Weight	252.48 g/mol [1]	246.43 g/mol [10]	140.27 g/mol [11]
Boiling Point	Estimated: ~320-340 °C	Not available	179-181 °C [11]
Density	Estimated: ~0.83-0.85 g/cm ³	Not available	0.81 g/cm ³ [11]
Refractive Index	Estimated: ~1.46-1.47	Not available	1.446 [11]

Estimations are based on trends observed for long-chain alkylcyclohexanes.

Spectral Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of **(1-Butyloctyl)cyclohexane** is expected to show broad, overlapping signals characteristic of alkyl chains and a cyclohexane ring.

- δ 0.8-1.0 ppm: Multiplets corresponding to the terminal methyl groups of the butyl and octyl chains.

- δ 1.0-1.8 ppm: A complex series of broad multiplets arising from the methylene and methine protons of the cyclohexane ring and the butyloctyl side chain. Due to conformational flexibility and similar chemical environments, distinct signals would be difficult to resolve.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide more distinct signals. Based on data for similar long-chain alkanes and alkylcyclohexanes, the following chemical shifts can be predicted:

- δ ~14 ppm: Signals for the terminal methyl carbons.
- δ ~22-35 ppm: A series of signals for the methylene carbons of the alkyl chains and the cyclohexane ring. The carbons closer to the point of attachment on the cyclohexane ring and at the branch point would have distinct shifts.
- δ ~37-45 ppm: Signal for the methine carbon of the cyclohexane ring attached to the alkyl group and the methine carbon at the branch point of the butyloctyl group.

Mass Spectrometry

The electron ionization mass spectrum of **(1-Butyloctyl)cyclohexane** is expected to show fragmentation patterns typical of long-chain alkylcyclohexanes.

- Molecular Ion (M^+): A peak at m/z 252, which may be of low intensity.
- Fragmentation: The primary fragmentation would involve the loss of alkyl radicals from the side chain and cleavage of the cyclohexane ring. Common fragments would include the loss of a butyl group (M-57), an octyl group (M-113), and smaller alkyl fragments. A prominent peak at m/z 83, corresponding to the cyclohexyl cation, is also expected.^[9] The mass spectrum of the precursor, (1-butyloctyl)benzene, is available and shows a base peak at m/z 91, corresponding to the tropyl cation, and significant fragmentation of the alkyl chain.^[10]

Conclusion

(1-Butyloctyl)cyclohexane is a long-chain, branched alkylcyclohexane with properties that suggest its potential utility in lubricant technology. While its specific discovery and detailed experimental data are not widely published, its synthesis can be reasonably achieved through a two-step process of Friedel-Crafts alkylation followed by catalytic hydrogenation. The

provided technical guide, based on available data and established chemical principles, offers a foundational understanding of this compound for researchers and scientists in relevant fields. Further empirical studies are necessary to fully characterize its physical, chemical, and performance properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rotalube.com [rotalube.com]
- 2. drivenracingoil.com [drivenracingoil.com]
- 3. Monograde Oil and Multigrade Oil: A Simplified Comparison [invexoil.com]
- 4. opieoils.co.uk [opieoils.co.uk]
- 5. WHAT IS MULTI-GRADE OIL? - TDX [tdxlt.co.nz]
- 6. How Industrial Lubricants Have Evolved Through the Years — Mansfield Service Partners [msp.energy]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. The Evolution of Engine Oil - Strategic Reliability Solutions Ltd [strategicreliabilitysolutions.com]
- 11. bcl.co.za [bcl.co.za]
- To cite this document: BenchChem. [Discovery and history of (1-Butyloctyl)cyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078575#discovery-and-history-of-1-butyloctyl-cyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com